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Compound of Interest

Compound Name: Methyl 3,4-dimethoxycinnamate

Cat. No.: B8806434 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3,4-
dimethoxycinnamate

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and

spectroscopic properties of Methyl 3,4-dimethoxycinnamate (MDMC). It is intended for

researchers, scientists, and professionals in the field of drug development and natural product

chemistry. This document includes tabulated data for key properties, detailed experimental

protocols for its synthesis and analysis, and visualizations of its chemical reactivity and

synthetic workflows. The information is compiled from various scientific sources to ensure

accuracy and depth, serving as a core reference for laboratory use.

Introduction
Methyl 3,4-dimethoxycinnamate, also known as 3,4-O-Dimethylcaffeic acid methyl ester, is

an alkyl cinnamate compound. It is formed from the formal condensation of the carboxyl group

of 3,4-dimethoxycinnamic acid with methanol[1]. This compound is found in various natural

sources and has been identified in plants such as Aragoa lucidula and Sideritis lotsyi[2][3]. Due

to its structural similarity to other biologically active cinnamic acid derivatives, MDMC is a

molecule of interest for its potential antioxidant and DNA methylation-inhibiting properties[4][5].

This guide details its fundamental characteristics to support further research and application.
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Chemical and Physical Properties
The fundamental identifiers and physicochemical properties of Methyl 3,4-
dimethoxycinnamate are summarized below. The data has been compiled from computational

models and experimental sources.

Chemical Identifiers
Identifier Value

CAS Number 5396-64-5

IUPAC Name
methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-

enoate

Molecular Formula C₁₂H₁₄O₄

Synonyms
Methyl 3-(3,4-dimethoxyphenyl)acrylate, 3,4-O-

Dimethylcaffeic acid methyl ester, NSC 4331

InChI
InChI=1S/C12H14O4/c1-14-10-6-4-9(8-

11(10)15-2)5-7-12(13)16-3/h4-8H,1-3H3/b7-5+

InChI Key JXRYDOZRPYFBKO-FNORWQNLSA-N

Canonical SMILES COC1=C(C=C(C=C1)C=CC(=O)OC)OC

Physicochemical Data
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Property Value

Molecular Weight 222.24 g/mol

Appearance Solid

Melting Point 69-72 °C

Boiling Point 339.30 °C (estimated)

Solubility
Water: 653.4 mg/L @ 25 °C (estimated). Soluble

in DMSO, Ethanol, DMF.

logP (o/w) 1.89 - 2.2 (estimated)

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 4

Rotatable Bond Count 5

Spectroscopic Data Analysis
Spectroscopic analysis is critical for the structural confirmation of Methyl 3,4-
dimethoxycinnamate.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the vinylic protons of the acrylate group, and the methyl protons of the two methoxy

groups and the ester. The coupling constant between the vinylic protons is typically large

(~16 Hz), confirming the trans (E) configuration of the double bond.

¹³C NMR: The carbon NMR spectrum should display 12 distinct signals corresponding to

each carbon atom in the molecule. Key signals include the carbonyl carbon of the ester

group (around 167 ppm), carbons of the double bond, the six aromatic carbons (with those

bonded to oxygen appearing further downfield), and the three methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for

the C=O stretching of the ester group (around 1710-1730 cm⁻¹). Other significant peaks

include C=C stretching from the alkene and aromatic ring, and C-O stretching from the ester

and ether linkages.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺

corresponding to the molecular weight of the compound (m/z = 222.24). Fragmentation

patterns would likely involve the loss of the methoxy group (-OCH₃) or the carbomethoxy

group (-COOCH₃).

Experimental Protocols
This section provides detailed methodologies for the synthesis of Methyl 3,4-
dimethoxycinnamate and the determination of its properties.

Synthesis Protocols
Protocol 1: Fischer-Speier Esterification

This classic method involves the acid-catalyzed esterification of 3,4-dimethoxycinnamic acid

with methanol.

Reagents and Equipment:

3,4-dimethoxycinnamic acid

Methanol (anhydrous, excess)

Concentrated Sulfuric Acid (H₂SO₄)

Sodium bicarbonate (saturated solution)

Diethyl ether or Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

To a round-bottom flask, add 3,4-dimethoxycinnamic acid and an excess of methanol

(which acts as both reactant and solvent).
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Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.

Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess methanol using a rotary evaporator.

Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to

neutralize the acid), and finally with brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the

solvent under reduced pressure to yield the crude product.

Purify the crude Methyl 3,4-dimethoxycinnamate by recrystallization from a suitable

solvent (e.g., ethanol/water mixture).
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Experimental Workflow for Fischer Esterification

1. Mix Reactants
(Cinnamic Acid, Methanol, H₂SO₄)

2. Heat to Reflux
(2-4 hours)

3. Remove Excess Methanol
(Rotary Evaporator)

4. Dissolve & Extract
(Ether/Water)

5. Neutralize & Wash
(NaHCO₃, Brine)

6. Dry & Filter
(Anhydrous Na₂SO₄)

7. Purify Product
(Recrystallization)

Click to download full resolution via product page

Workflow for Fischer Esterification of 3,4-dimethoxycinnamic acid.

Protocol 2: Heck Reaction
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The Heck reaction provides an alternative route by coupling an aryl halide with methyl acrylate

in the presence of a palladium catalyst.

Reagents and Equipment:

4-Iodo-1,2-dimethoxybenzene (or a related aryl halide)

Methyl acrylate

Palladium(II) acetate (Pd(OAc)₂)

A suitable phosphine ligand (e.g., triphenylphosphine) or a phosphine-free system

A base (e.g., triethylamine, diisopropylethylamine)

Anhydrous solvent (e.g., DMF, acetonitrile, or THF)

Inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon)

Procedure:

In an oven-dried flask under an inert atmosphere, combine 4-iodo-1,2-dimethoxybenzene,

the palladium catalyst, and the phosphine ligand (if used).

Add the anhydrous solvent, followed by the base and methyl acrylate via syringe.

Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until

TLC or GC-MS analysis indicates the consumption of the starting material.

Cool the reaction to room temperature and dilute with water.

Extract the product with an organic solvent like ethyl acetate.

Combine the organic layers and wash with water and brine.

Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in

vacuo.
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Purify the resulting residue using column chromatography on silica gel to obtain pure

Methyl 3,4-dimethoxycinnamate.

Property Determination Protocols
Melting Point: Determined using a calibrated Differential Scanning Calorimeter (DSC) or a

standard melting point apparatus. A small, dry sample is heated at a controlled rate (e.g., 1-2

°C/min), and the range from the first appearance of liquid to complete liquefaction is

recorded.

Solubility: The static gravimetric method can be used. A saturated solution of the compound

is prepared in a specific solvent at a constant temperature. A known volume of the

supernatant is carefully removed, the solvent is evaporated, and the mass of the remaining

solute is measured to calculate the solubility.

NMR Spectroscopy: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or

500 MHz). A small sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).

FT-IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FT-IR)

spectrometer. A solid sample can be analyzed as a KBr pellet or a thin film evaporated from

a solvent on a salt plate (e.g., NaCl).

Chemical Reactivity
Methyl 3,4-dimethoxycinnamate undergoes reactions typical of an α,β-unsaturated ester.

Hydrolysis: The ester can be hydrolyzed back to 3,4-dimethoxycinnamic acid and methanol

under either acidic or basic conditions. Basic hydrolysis (saponification) is typically

irreversible.

Transesterification: The methyl group of the ester can be exchanged with another alkyl group

by reacting it with a different alcohol in the presence of an acid or base catalyst.

Reduction: The ester and the double bond can be reduced using strong reducing agents like

lithium aluminum hydride (LiAlH₄) to yield the corresponding saturated alcohol.
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Reactions at the Double Bond: The alkene double bond can undergo various addition

reactions, such as hydrogenation (to yield methyl 3,4-dimethoxydihydrocinnamate) or

halogenation.

Key Chemical Reactions

Hydrolysis Transesterification

Methyl 3,4-dimethoxycinnamate

3,4-Dimethoxycinnamic Acid

Yields

Methanol

Yields

New Ester (R'-O-C=O...)

Yields

H₂O / H⁺ or OH⁻

Reacts with

R'-OH / Catalyst

Reacts with

Click to download full resolution via product page

Key chemical reactions of the ester functional group.

Safety and Handling
Based on available safety data sheets, Methyl 3,4-dimethoxycinnamate requires careful

handling in a laboratory setting.

Hazard Classification: Harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic

to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including

safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Use in a well-

ventilated area or under a chemical fume hood.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from direct sunlight and sources of ignition. Recommended storage temperatures are often

-20°C for powder or -80°C when in solvent.
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First Aid Measures:

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Skin Contact: Wash skin thoroughly with soap and water.

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do so. Continue rinsing and seek medical attention.

Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents.

Conclusion
Methyl 3,4-dimethoxycinnamate is a well-defined natural product with established physical

and chemical properties. Its synthesis is achievable through standard organic chemistry

reactions like Fischer esterification and the Heck reaction. The data and protocols presented in

this guide offer a solid foundation for researchers working with this compound, facilitating its

use in further studies, particularly in exploring its biological activities and potential therapeutic

applications. Proper adherence to safety protocols is essential when handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8806434#what-are-the-physical-and-chemical-
properties-of-methyl-3-4-dimethoxycinnamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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